
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide is an organic compound with the molecular formula C12H19IN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in biochemical research and as a ganglionic stimulant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazinium, 1,1-dimethyl-4-nitroso-, iodide typically involves the reaction of 1,1-dimethylpiperazine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction proceeds through the formation of a nitroso intermediate, which is then iodinated to yield the final product. The reaction conditions often include maintaining a low temperature to control the formation of by-products and to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted piperazines, depending on the specific reagents and conditions used.
Scientific Research Applications
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other piperazine derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its role as a ganglionic stimulant.
Medicine: Research is conducted on its potential therapeutic applications, including its effects on the nervous system.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of piperazinium, 1,1-dimethyl-4-nitroso-, iodide involves its interaction with nicotinic acetylcholine receptors. As a non-selective nicotinic acetylcholine receptor agonist, it stimulates sympathetic ganglia and adrenal medullary tissue. This action leads to the release of neurotransmitters such as acetylcholine, which in turn affects various physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Another piperazine derivative with similar ganglionic stimulant properties.
N1-acetyl-N4-dimethyl-piperazinium iodide: A compound with central nicotinic action.
N1-phenyl-N4-dimethyl-piperazinium iodide: Known for its central nicotinic action.
Uniqueness
Piperazinium, 1,1-dimethyl-4-nitroso-, iodide is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its ability to undergo specific oxidation and reduction reactions makes it a valuable compound for research in organic chemistry and biochemistry.
Properties
CAS No. |
81189-50-6 |
|---|---|
Molecular Formula |
C6H14IN3O |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
1,1-dimethyl-4-nitrosopiperazin-1-ium;iodide |
InChI |
InChI=1S/C6H14N3O.HI/c1-9(2)5-3-8(7-10)4-6-9;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZQFLDAPGECENGH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)N=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
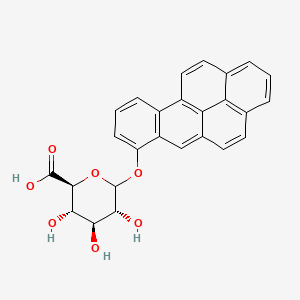
![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
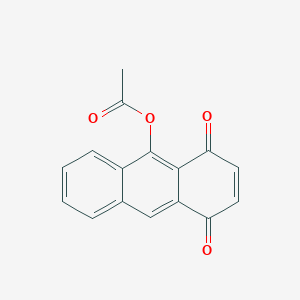
![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)

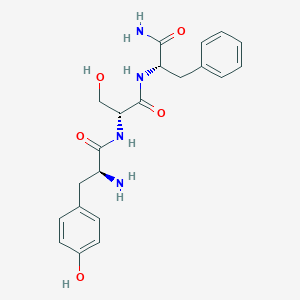
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
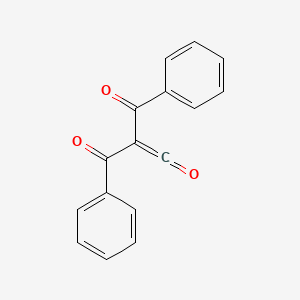
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
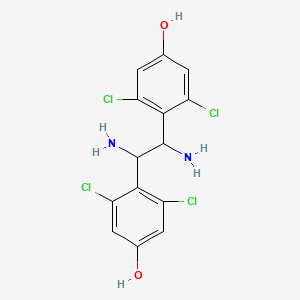
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

